molecular formula C24H30ClN7O4S B570406 Edoxaban-d6 CAS No. 1304701-57-2

Edoxaban-d6

Katalognummer B570406
CAS-Nummer: 1304701-57-2
Molekulargewicht: 554.096
InChI-Schlüssel: HGVDHZBSSITLCT-KUPMTGFDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Edoxaban-d6 is a derivative of edoxaban , which is an oral anticoagulant. It belongs to the class of direct oral factor Xa inhibitors . Edoxaban-d6 is used for the prevention and treatment of venous thromboembolism (VTE) , including deep vein thrombosis (DVT) and pulmonary embolism (PE). It is also indicated for the prevention of ischemic stroke and systemic embolism in patients with non-valvular atrial fibrillation (AF) .

Wissenschaftliche Forschungsanwendungen

  • Edoxaban compared to warfarin has shown effectiveness in preventing thromboembolism in patients with atrial fibrillation. It provides a convenient alternative with fewer food and drug interactions and less need for frequent monitoring (Ruff et al., 2010).

  • In patients undergoing total knee arthroplasty, Edoxaban demonstrated significant reductions in venous thromboembolism (VTE) with a bleeding incidence similar to placebo, indicating its efficacy in post-operative thromboprophylaxis (Fuji et al., 2010).

  • Edoxaban's interactions with other drugs have been extensively reviewed, highlighting the need for careful evaluation when prescribing non-vitamin K antagonist oral anticoagulants (NOACs) due to potential drug-drug interactions (Corsini et al., 2020).

  • Another study compared Edoxaban and warfarin in patients with atrial fibrillation, finding that Edoxaban was noninferior in preventing stroke or systemic embolism and had lower rates of major bleeding and death from cardiovascular causes (Giugliano et al., 2013).

  • Laboratory measurement of the anticoagulant activity of Edoxaban has been studied, providing insights into the interpretation of coagulation tests in Edoxaban-treated patients (Cuker & Husseinzadeh, 2015).

  • Edoxaban's pharmacokinetic properties and phase III clinical development focusing on stroke and venous thromboembolism prevention have been discussed in detail (Ahrens & Bode, 2012).

  • A study on the modeling and simulation of Edoxaban exposure and response relationships in patients with atrial fibrillation supported dose selection for phase III trials (Salazar et al., 2012).

  • The efficacy and safety of different doses of Edoxaban in preventing venous thromboembolism in patients undergoing elective total hip replacement were evaluated, demonstrating its effectiveness in this context (Raskob et al., 2010).

  • Edoxaban's absolute bioavailability and the effects of the P‐glycoprotein inhibitor quinidine on its pharmacokinetics have been assessed (Matsushima et al., 2013).

  • A study evaluated the ability of a 3-factor prothrombin complex concentrate (3F-PCC) to reverse the anticoagulatory effects of Edoxaban, providing insights into potential reversal strategies for bleeding events or urgent surgeries (Brown et al., 2015).

Eigenschaften

IUPAC Name

N-[(1S,2R,4S)-4-[bis(trideuteriomethyl)carbamoyl]-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVDHZBSSITLCT-KUPMTGFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)CN(CC3)C)NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edoxaban-d6

Citations

For This Compound
11
Citations
H Zahir, N Matsushima, AB Halim, L He… - Thrombosis and …, 2012 - thieme-connect.com
… Briefly, 0.2 ml human plasma samples were mixed with internal standards (IS), edoxaban-d6 and M4-d3, and extracted with a 96-well solid-phase extraction procedure. The extracted …
Number of citations: 56 www.thieme-connect.com
J Mendell, F Lee, S Chen, V Worland… - Journal of …, 2013 - journals.lww.com
… Briefly, 0.2 mL human plasma samples were mixed with internal standards (IS), edoxaban-d6, … Edoxaban and IS (edoxaban-d6) were extracted from 0.2 mL of human plasma using 3 mL …
Number of citations: 72 journals.lww.com
M Havrdová, TI Saari, J Jalonen… - The Journal of …, 2021 - Wiley Online Library
The capability of viscoelastic measurement parameters to screen anticoagulation activity of edoxaban in relation to its plasma concentrations was evaluated in 15 healthy male …
Number of citations: 4 accp1.onlinelibrary.wiley.com
G Lu, P Pine, JM Leeds, F DeGuzman, P Pratikhya… - PLoS …, 2018 - journals.plos.org
… by liquid chromatography tandem mass spectrometry (LC/MS/MS) with a turbo-ion spray source (Shimadzu LC-20AD with Sciex API5500) using an internal standard (edoxaban-D6). …
Number of citations: 35 journals.plos.org
N Matsushima, F Lee, T Sato, D Weiss… - … pharmacology in drug …, 2013 - Wiley Online Library
… Briefly, 0.2-mL human plasma samples were mixed with internal standards (IS), edoxaban-d6 and M4-d3, and extracted with a 96-well solid-phase extraction procedure. The extracted …
Number of citations: 156 accp1.onlinelibrary.wiley.com
DE Salazar, J Mendell, H Kastrissios… - Thrombosis and …, 2012 - thieme-connect.com
… Edoxaban-D6 was used as the internal standard (IS). Plasma samples (0.2 ml) were prepared using a liquid-liquid extraction procedure to isolate the analyte and IS from human plasma…
Number of citations: 166 www.thieme-connect.com
MD Anri Tienhaara - utupub.fi
… Analytical standard edoxaban was purchased from Toronto Research Chemicals (North York, ON, Canada), edoxaban M4 and internal standard (IS) edoxaban-D6 from Clearsynth (…
Number of citations: 0 www.utupub.fi
L Liu, X Li, Y Liu, B Xu, Y Li, F Yuan… - Clinical …, 2022 - Wiley Online Library
… The transitions were m/z 548.2-366.2 for edoxaban (collision energy 26eV) and m/z 554.2-372.4 for edoxaban-d6 (collision energy 28eV). The tandem mass spectrometer conditions …
Number of citations: 3 accp1.onlinelibrary.wiley.com
S Rohatagi, J Mendell, H Kastrissios… - Thrombosis and …, 2012 - thieme-connect.com
… Edoxaban-D6 was used as the internal standard (IS). Plasma samples (0.2 ml) were prepared using a liquid-liquid extraction procedure to isolate the analyte and IS from human plasma…
Number of citations: 14 www.thieme-connect.com
S Hegstad, OM Fuskevåg, S Amundsen… - Therapeutic Drug …, 2022 - ingentaconnect.com
… The internal standards apixaban-13Cd7, edoxaban-d6, and rivaroxaban-13C6 were purchased from AlsaChim, flecainided3 was from Toronto Research Chemicals, and amiodarone-…
Number of citations: 1 www.ingentaconnect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.